molecular formula C18H21N5O4 B2588098 9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 80248-91-5

9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2588098
CAS No.: 80248-91-5
M. Wt: 371.397
InChI Key: NEMCBMHHVIOCHK-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring . Purines are key components of biological molecules like DNA and RNA where they form hydrogen bonds with their complementary pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a purine core with various substitutions at different positions . The “9-(4-ethoxyphenyl)” suggests a phenyl ring with an ethoxy group at the 4th position is attached at the 9th position of the purine core. The “7-hydroxy” indicates a hydroxyl group at the 7th position, and “1,3-dimethyl” suggests methyl groups at the 1st and 3rd positions .


Chemical Reactions Analysis

As a purine derivative, this compound might participate in similar chemical reactions as other purines. This could include reactions with strong acids or bases, nucleophilic substitution reactions, or redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituent groups. For instance, the presence of an ethoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, closely related structures, evaluated their affinities for adenosine receptors (ARs). The research found specific derivatives to be potent A1 AR antagonists, showing selectivity over other AR subtypes. Through structure-activity relationships and docking experiments, insights into the binding modes of these compounds were gained. This understanding could inform the design of new therapeutics targeting adenosine receptors, implicating potential applications in treating conditions modulated by these receptors, such as inflammatory diseases, cardiovascular diseases, and neurological disorders (E. Szymańska et al., 2016).

Anti-Inflammatory Activity

Another segment of research focused on substituted analogues of pyrimidopurinediones, demonstrating significant anti-inflammatory activity in a rat model. This study highlights the potential of such compounds in developing new anti-inflammatory agents, which could be beneficial for treating various chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (J. Kaminski et al., 1989).

Intermolecular Interactions and Material Design

Research into the intermolecular interactions present in similar purine derivatives has revealed an anisotropic distribution of interaction energies. This study suggests potential applications in the design of new materials, given the significant contributions from electrostatic and dispersion energy components. Such insights could be instrumental in developing advanced materials with specific electronic or photonic properties (R. Shukla et al., 2020).

Synthesis of New Ring Systems

The synthesis of new ring systems incorporating the purine structure, such as thiadiazepino-[3,2-f]-purine, has been explored. These studies provide a foundation for the development of novel compounds with potential therapeutic applications. By understanding the chemical and biological properties of these newly synthesized molecules, researchers can identify promising candidates for further development into drugs with specific actions, such as anticancer, antiviral, or neuroprotective agents (D. Hesek & A. Rybár, 1994).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use in biological systems, it might interact with enzymes or other proteins, possibly by mimicking the structure of natural purines .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard details. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

The study and development of novel purine derivatives is a vibrant field, particularly in medicinal chemistry where they have potential as therapeutic agents. Future research could explore the biological activity of this compound, its potential uses, and methods for its efficient synthesis .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-4-27-13-7-5-11(6-8-13)22-9-12(24)10-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h5-8,12,24H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMCBMHHVIOCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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